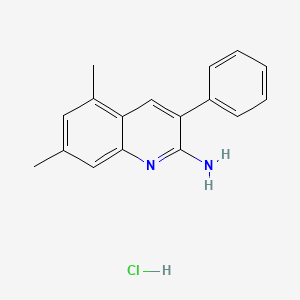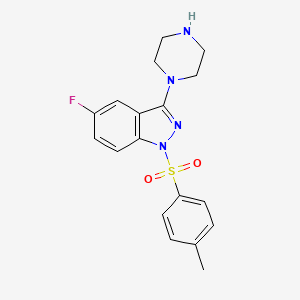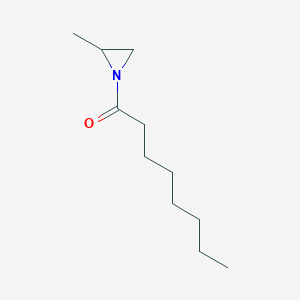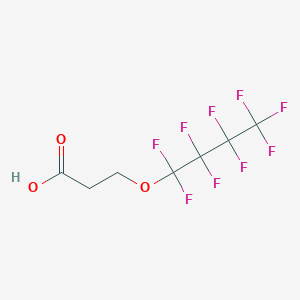
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of quinoline.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
- 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 3,7-Dichloroquinoline-8-carboxylic acid ethyl ester
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
948290-28-6 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3 |
InChI Key |
QEESKEUCWPHTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)

![N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12635808.png)
![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

